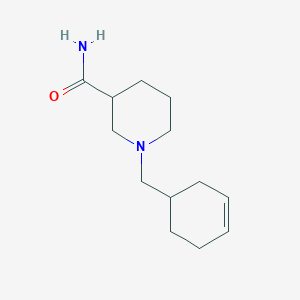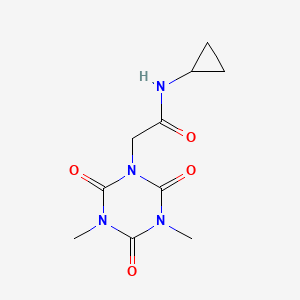![molecular formula C13H14BrNO3S B5224982 4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid](/img/structure/B5224982.png)
4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a thiazolidine-2,4-dione derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been found to activate certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic patients.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid in lab experiments is its ability to inhibit the activity of certain enzymes that are involved in the inflammatory response. This makes it a potential therapeutic agent for various inflammatory diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid. One such direction is the study of its potential use as a therapeutic agent for Alzheimer's disease. Another direction is the study of its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid has been achieved using various methods. One such method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl acetoacetate to form the final product, 4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid.
Scientific Research Applications
4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c14-10-3-1-9(2-4-10)13-15(7-8-19-13)11(16)5-6-12(17)18/h1-4,13H,5-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITZZSLUJPMGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)CCC(=O)O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-{[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5224943.png)

![4,4'-[(2-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5224950.png)

![3-allyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5224958.png)
![methyl 1-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate](/img/structure/B5224968.png)
![5-{2-[2-(4-isopropylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5224985.png)

![2-[tert-butyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride](/img/structure/B5224992.png)
![N-[5-(2-amino-2-oxoethyl)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]-4-bromobenzamide](/img/structure/B5224998.png)
![N-(2-hydroxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5225002.png)
